Bicyclo[3.1.1]heptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-1-2-6(4-7)5-7/h6H,1-5,8H2 |
InChI Key |
OYMPKVPCPDUKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.1.1 Heptan 1 Amine and Its Derivatives
Strategies Involving Skeletal Rearrangements and Ring Expansion
Photochemical Formal (4+2)-Cycloaddition from Bicyclo[1.1.1]pentane Derivatives
A novel approach to constructing the bicyclo[3.1.1]heptane skeleton involves a photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes. chemrxiv.orgchemrxiv.org This method represents the first reported conversion of a bicyclo[1.1.1]pentane (BCP) skeleton into a bicyclo[3.1.1]heptane system. chemrxiv.orgresearchgate.netnih.gov The process is initiated by the photochemical excitation of an imine derived from bicyclo[1.1.1]pentan-1-amine. researchgate.net
The reaction proceeds through the formation of an imine diradical intermediate upon irradiation. chemrxiv.orgnih.gov The high strain of the bicyclo[1.1.1]pentane ring facilitates a homolytic cleavage of one of the internal C-C bonds, generating a primary radical. This radical intermediate then undergoes addition to an alkene, followed by cyclization to yield the bicyclo[3.1.1]heptan-1-amine product, which is initially formed as an imine that can be subsequently hydrolyzed to the primary amine. chemrxiv.orgchemrxiv.orgresearchgate.net
The reaction is tolerant of a variety of alkenes, including both electron-rich and electron-poor styrenes, as well as vinyl pyridines and certain unsaturated carboxylic acid derivatives. chemrxiv.orgchemrxiv.org For instance, the reaction of an imine derived from bicyclo[1.1.1]pentan-1-amine with styrene (B11656) has been shown to produce the corresponding this compound derivative in moderate yield. chemrxiv.org The use of neat styrene as the solvent and reactant was found to be optimal in some cases, improving both yield and selectivity. researchgate.net
This methodology has been applied to the synthesis of analogues of biologically active molecules, such as the fungicide Boscalid, demonstrating its utility in medicinal chemistry. chemrxiv.orgnih.gov
Table 1: Examples of Alkene Scope in Formal (4+2)-Cycloaddition
| Alkene | Product Yield (%) | Reference |
|---|---|---|
| Styrene | 41% | chemrxiv.org |
| 1,1-Diarylethylene | 31% | chemrxiv.org |
| α-Methylstyrene | 32% | chemrxiv.org |
Photoinduced [3σ+2σ] Cycloaddition with Bicyclo[1.1.0]butanes and Cyclopropylamines
A significant advancement in the synthesis of functionalized bicyclo[3.1.1]heptanes is the photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines (CPAs). chemrxiv.orgacs.org This method allows for the direct construction of trisubstituted 4-aminobicyclo[3.1.1]heptanes in a single step under mild conditions. chemrxiv.orgresearchgate.net
The reaction is typically mediated by a photoredox catalyst, such as an iridium complex like Ir[dF(CF3)ppy]2(dtbpy)PF6. chemrxiv.orgdntb.gov.ua The proposed mechanism involves the photoexcited catalyst oxidizing the cyclopropylamine (B47189) to a radical cation. chemrxiv.org This is followed by the ring-opening of the cyclopropylamine via β-scission to form a distonic radical cation. This intermediate then reacts with the bicyclo[1.1.0]butane in a cycloaddition manner to form the bicyclo[3.1.1]heptane ring system. chemrxiv.org
This transformation exhibits a broad functional group tolerance and provides access to unique meta-substituted arene bioisosteres. chemrxiv.orgacs.org The resulting aminobicyclo[3.1.1]heptane derivatives can be further functionalized, highlighting the versatility of this approach for creating diverse molecular scaffolds. chemrxiv.org
Table 2: Reaction Conditions for Photoinduced [3σ+2σ] Cycloaddition
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Bicyclo[1.1.0]butane, Cyclopropylamine | chemrxiv.org |
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbpy)PF6 | chemrxiv.org |
| Light Source | Blue Kessil irradiation (λmax = 427 nm) | chemrxiv.org |
| Solvent | Dry and degassed solvent | chemrxiv.org |
Strain-Release Approaches in Bicyclic Synthesis
The high ring strain inherent in small bicyclic molecules like bicyclo[1.1.0]butanes (BCBs) makes them valuable precursors for the synthesis of more complex structures, including bicyclo[3.1.1]heptan-1-amines and their aza-analogs, through strain-release strategies. dntb.gov.uaresearchgate.net These approaches leverage the release of strain energy to drive the formation of new chemical bonds.
One such strategy is the strain-enabled radical-polar crossover annulation. chemrxiv.orgnih.gov This method allows for the synthesis of aza- and oxa-bicyclo[3.1.1]heptanes from amino or hydroxy acid derivatives and BCBs under photoredox catalysis. chemrxiv.orgnih.gov The reaction is initiated by the formation of a radical which then adds to the strained central bond of the BCB. A subsequent polar cyclization step then forms the bicyclic heptane (B126788) ring. This unified strategy has been successful in creating previously inaccessible spiro- and fused-hetero-bicyclo[3.1.1]heptanes. nih.gov
Furthermore, the reaction of BCBs with various nitrogen-containing species can lead to the formation of aza-bicyclo[3.1.1]heptane cores. For example, the reaction of BCBs with vinyl azides has been shown to provide efficient access to 3-aza-bicyclo[3.1.1]heptanes. chemrxiv.org These strain-release cycloadditions are often characterized by their mild reaction conditions and high efficiency in building molecular complexity. researchgate.net
Cycloaddition and Annulation Protocols
Metal-Catalyzed Formal Dipolar Cycloadditions
While direct metal-catalyzed dipolar cycloadditions to form this compound are not extensively documented, related methodologies for the synthesis of the core bicyclo[3.1.1]heptane structure and its heteroatom-containing analogues have been developed. These methods often employ transition metals to facilitate the cycloaddition.
For instance, a palladium-catalyzed double strain-release (3+3) cycloaddition of bicyclo[1.1.0]butanes (BCBs) and vinylcyclopropanes has been reported for the synthesis of all-carbon vinylbicyclo[3.1.1]heptanes. researchgate.netrsc.org Although this does not directly yield an amine-substituted product, the vinyl group serves as a functional handle for further elaboration into the desired amine.
In a related context, europium triflate (Eu(OTf)3) has been used to catalyze a formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones to produce multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net This represents an early example of creating bicyclo[3.1.1]heptane structures with multiple heteroatoms through a metal-catalyzed process. While distinct from the target compound, these examples demonstrate the potential of metal catalysis in constructing the bicyclo[3.1.1]heptane framework, which could be adapted for the synthesis of amine-containing derivatives.
Radical Cycloaddition Reactions
Radical cyclization reactions offer a powerful tool for the synthesis of this compound derivatives, particularly from highly strained precursors. As discussed in the context of photochemical rearrangements (Section 2.1.1), the generation of a radical on a bicyclo[1.1.1]pentane-derived imine is a key step. researchgate.net
The photochemical irradiation of an imine formed from bicyclo[1.1.1]pentan-1-amine generates a nitrogen-centered radical species. researchgate.net This triggers the cleavage of the strained cyclobutane (B1203170) ring, resulting in a primary radical intermediate. This nucleophilic radical can then react with an alkene in an intermolecular fashion. The subsequent cyclization of the resulting radical adduct furnishes the bicyclo[3.1.1]heptan-1-imine, which can then be hydrolyzed to the corresponding primary amine. researchgate.net This radical cyclization pathway has been successfully employed with a variety of styrene derivatives. researchgate.net
This approach highlights how the unique reactivity of radicals, combined with the strain of small bicyclic systems, can be harnessed to construct more complex and medicinally relevant scaffolds like this compound.
Multicomponent Synthesis Strategies
Multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry, such as step and atom economy, by combining three or more starting materials in a single reaction vessel to form a complex product. researchgate.net Several strategies have been employed to construct the bicyclo[3.1.1]heptane framework incorporating an amine functionality.
A notable approach involves the photochemical conversion of the readily available bicyclo[1.1.1]pentan-1-amine skeleton into a range of polysubstituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.orgchemrxiv.org This method utilizes imine photochemistry, where an imine formed from bicyclo[1.1.1]pentan-1-amine undergoes a formal (4+2)-cycloaddition with an alkene upon photoexcitation. researchgate.netchemrxiv.org This reaction cascade is initiated by the N-centered radical character of the photoexcited imine, which facilitates the homolytic cleavage of an adjacent cyclopropane (B1198618) bond, triggering a radical ring closure. chemrxiv.org The resulting imine products can be readily hydrolyzed to furnish the desired primary bicyclo[3.1.1]heptan-1-amines. chemrxiv.orgchemrxiv.org This represents the first reported method for upgrading the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane system. chemrxiv.orgchemrxiv.org
Another strategy is the photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines (CPAs), which yields trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.govresearchgate.net This reaction proceeds under mild photoredox conditions and provides access to unique meta-substituted arene bioisosteres. nih.gov The proposed mechanism involves the single-electron transfer oxidation of the cyclopropylamine to a radical cation, which then opens and adds to the bicyclo[1.1.0]butane. A subsequent cyclization and reduction sequence completes the catalytic cycle to form the aminobicyclo[3.1.1]heptane product. rsc.org
Furthermore, silver-catalyzed multicomponent reactions have been developed to access polysubstituted 3-azabicyclo[3.1.1]heptanes from bicyclobutanes and isocyanides. researchgate.net While not producing the 1-amino isomer directly, this method highlights the utility of MCRs in rapidly assembling the core bicyclic structure. researchgate.net Similarly, a three-component reaction between bicyclo[1.1.0]butanes, hydroxylamines, and polyformaldehyde has been shown to produce 2-oxa-3-azabicyclo[3.1.1]heptanes, further demonstrating the versatility of using strained rings like BCBs in multicomponent cycloadditions. rsc.org
| Strategy | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Photochemical Imine/Alkene Cycloaddition | Bicyclo[1.1.1]pentan-1-amine-derived imine, Alkene (e.g., Styrenes, Vinyl pyridines) | Violet Light (λmax), 2,2'-dipyridyl disulfide (catalyst) | Polysubstituted Bicyclo[3.1.1]heptan-1-imine (hydrolyzes to amine) | chemrxiv.orgchemrxiv.org |
| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butane (BCB), Cyclopropylamine (CPA) | IrIII photocatalyst, Blue Light (λmax = 427 nm) | Trisubstituted 4-Aminobicyclo[3.1.1]heptane | nih.govresearchgate.net |
| Silver-Catalyzed Cycloaddition | Bicyclobutane (BCB), Isocyanide | Silver Catalyst | Polysubstituted 3-Azabicyclo[3.1.1]heptane | researchgate.net |
| Amine-Promoted Three-Component Cycloaddition | Bicyclo[1.1.0]butane (BCB), Hydroxylamine, Polyformaldehyde | Amine promoter | 2-Oxa-3-azabicyclo[3.1.1]heptane | rsc.org |
Precursor-Based Synthetic Routes
The synthesis of this compound can also be accomplished through the modification of existing bicyclic frameworks that already contain the core carbon skeleton. These routes often involve the transformation of a functional group at the bridgehead position into an amine.
A common and direct method for introducing an amine group is the reduction of a nitrogen-containing functional group, such as an oxime or an imine. This approach is advantageous as the precursors can often be prepared from corresponding ketones, which may be more accessible.
The reduction of a bicyclo[3.1.1]heptan-3-one oxime using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) has been shown to yield the corresponding amine. This reaction provides a direct pathway from a ketone to an amine via the oxime intermediate.
While specific examples for the 1-amino isomer are less common in detailed literature, the reduction of oximes and imines on related bicyclic systems is well-established and demonstrates the viability of this synthetic strategy. For instance, the catalytic reduction of camphor (B46023) oxime, which has a bicyclo[2.2.1]heptane core, with Raney nickel exclusively produces the exo-amine. thieme-connect.de In contrast, using lithium aluminum hydride on the same precursor results in a mixture of endo and exo isomers, highlighting that the choice of reducing agent can influence the stereochemical outcome. thieme-connect.de Similarly, the reduction of imine precursors on bicyclic scaffolds using reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) is a widely used method. google.commdpi.com These transformations typically proceed under mild conditions to afford the target amines in good yields.
| Precursor | Reducing Agent/Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|
| Bicyclo[3.1.1]heptan-3-one oxime | LiAlH₄, THF, 0°C to reflux | Bicyclo[3.1.1]heptan-3-amine | Direct conversion of a bicyclic ketone-derived oxime to the amine. | |
| Camphor oxime (Bicyclo[2.2.1]heptane system) | Raney Nickel, H₂ | Isobornylamine (exo-amine) | Catalytic reduction leads to the exclusive formation of the exo isomer. | thieme-connect.de |
| Camphor oxime (Bicyclo[2.2.1]heptane system) | LiAlH₄ | Mixture of exo- and endo-amines (3:7 ratio) | Chemical hydride reduction provides a mixture of stereoisomers. | thieme-connect.de |
| Schiff Base (from bicyclic ketone) | NaBH₄ or LiAlH₄ | Bicycloheptenylpolyamine | Selective chemical reduction of the imine functionality is effective. | google.com |
Mechanistic Investigations of Bicyclo 3.1.1 Heptan 1 Amine Formation
Photochemical Reaction Pathways
Photochemical methods provide a powerful toolbox for the construction of the bicyclo[3.1.1]heptane framework, often proceeding through highly reactive radical intermediates under mild conditions.
Diradical Intermediates and Fragmentation Processes
A notable photochemical strategy for synthesizing polysubstituted bicyclo[3.1.1]heptan-1-amines involves the conversion of bicyclo[1.1.1]pentan-1-amines. nih.govchemrxiv.orgresearchgate.net This transformation proceeds via a formal (4+2)-cycloaddition involving an intermediate imine diradical. nih.govresearchgate.netacs.org The process is initiated by the photochemical excitation of an imine derived from a bicyclo[1.1.1]pentan-1-amine. scispace.com This excitation leads to the formation of a diradical species which then undergoes fragmentation of the strained bicyclo[1.1.1]pentane core. acs.org The resulting primary radical can then engage with an alkene, followed by cyclization to yield the bicyclo[3.1.1]heptane product. acs.org This method represents the first reported conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. nih.govchemrxiv.orgresearchgate.net A key aspect of this reaction is the generation of a primary radical intermediate from the cleavage of the cyclobutane (B1203170) ring within the bicyclo[1.1.1]pentane system. scispace.com
The formation of byproducts has also been noted in these reactions. For instance, in the reaction with 1,1-diarylethylenes, a significant amount of cyclobutene (B1205218) byproducts can be formed alongside the desired bicyclo[3.1.1]heptan-1-amines. nih.gov
Table 1: Alkene Scope in the Photochemical Formal (4+2)-Cycloaddition nih.gov
| Alkene | Product | Yield (%) |
| Styrene (B11656) | 4b | 41 |
| 1,1-Diphenylethylene | 4h | 31 |
| α-Methylstyrene | 4i | 32 |
N-Centered Radical Character and Homolytic Cleavage Events
A central theme in the photochemical synthesis of bicyclic amines is the generation of species with N-centered radical character. chemrxiv.org Irradiation of an imine with UV light (e.g., 390 nm) can generate an excited state with this characteristic. chemrxiv.org This N-centered radical character is crucial for facilitating the homolytic cleavage of an adjacent strained bond, such as a C-C bond in a cyclopropane (B1198618) or cyclobutane ring, which initiates a radical cascade. scispace.comchemrxiv.org
In the context of converting bicyclo[1.1.1]pentan-1-amine derivatives, the irradiation of the corresponding imine generates an N-centered radical species that triggers the cleavage of the cyclobutane ring to form a primary radical intermediate. scispace.com This nucleophilic radical then reacts with an alkene to ultimately form the bicyclo[3.1.1]heptan-1-imine product, which can be hydrolyzed to the primary amine. scispace.comchemrxiv.org This imine-based photochemical strategy is a metal-free approach. chemrxiv.org
Photoredox Catalysis Cycles
Visible-light photoredox catalysis has emerged as a powerful method for generating the radical intermediates necessary for bicyclo[3.1.1]heptane synthesis. nih.gov Both iridium-based and organic photocatalysts have been successfully employed. chemrxiv.orgrsc.org
In a typical photoredox cycle for this transformation, a photocatalyst, such as an iridium complex, is excited by light. nih.gov The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a substrate, like a cyclopropylaniline, to form a radical cation. nih.gov This initial N-centered radical species undergoes homolytic cleavage of the strained cyclopropane ring through β-scission, leading to a distonic radical cation. nih.gov This reactive intermediate can then add to a bicyclo[1.1.0]butane (BCB), another strained ring system. nih.gov The subsequent radical cascade, involving cyclization, ultimately leads to the formation of the 4-aminobicyclo[3.1.1]heptane skeleton. nih.gov
A proposed mechanism for a photoinduced [3σ+2σ]-cycloaddition for the synthesis of 4-aminobicyclo[3.1.1]heptanes involves the following key steps: nih.gov
Photoexcitation of an Ir(III) photocatalyst.
Single-electron transfer to a cyclopropylaniline, forming a radical cation (I).
Ring opening via β-scission to a distonic radical cation (II).
Addition of this intermediate to a bicyclo[1.1.0]butane (BCB) to form another distonic radical cation (III).
Cyclization to provide a radical cation (IV).
Reduction of (IV) to the final product, regenerating the catalyst or propagating a chain reaction.
An organocatalyzed photoredox approach has also been developed for the synthesis of α-amino bicyclo[3.1.1]heptanes by the addition of α-amino radicals to [3.1.1]propellane. rsc.org
Lewis Acid Catalysis Mechanisms
Lewis acid catalysis provides an alternative to photochemical methods for constructing bicyclic amine frameworks, operating through different mechanistic pathways that typically involve polar intermediates.
Nucleophilic Addition and Intramolecular Cyclization Steps
Lewis acids, such as europium triflate (Eu(OTf)3), can catalyze the formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones to produce multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net Computational density functional theory (DFT) calculations support a mechanism that likely involves the nucleophilic addition of the nitrone to the bicyclo[1.1.0]butane, followed by an intramolecular cyclization. researchgate.net
In a similar vein, Lewis acids can promote the formal cycloaddition of indoles to bicyclo[1.1.0]butanes (BCBs). This reaction is proposed to proceed through a stepwise pathway involving a nucleophilic addition of the indole (B1671886) to the BCB, followed by an intramolecular Mannich reaction to form rigid indoline-fused polycyclic structures.
A general strategy for synthesizing hetero-bicyclo[3.1.1]heptane derivatives involves an enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones using a chiral Lewis acid catalyst. nih.gov The use of a chiral Co(II)/PyIPI catalyst and bidentate chelating bicyclobutane substrates allows for the efficient synthesis of enantioenriched products. nih.gov The acyl imidazole (B134444) or acyl pyrazole (B372694) moiety in the bicyclobutane plays a crucial role in achieving stereocontrol. nih.gov
Radical Cycloaddition Mechanistic Frameworks
Radical cycloadditions are a cornerstone of bicyclo[3.1.1]heptane synthesis, offering pathways that are distinct from purely photochemical or Lewis acid-catalyzed routes, although they can be initiated by light.
A notable example is the [3σ+2σ] cycloaddition for the synthesis of trisubstituted bicyclo[3.1.1]heptanes using bicyclo[1.1.0]butanes and cyclopropylamines. nih.gov This reaction design provides access to uniquely functionalized bicyclo[3.1.1]heptanes. nih.gov
Furthermore, a [2σ+2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones, catalyzed by a pyridine-assisted boronyl radical system, has been developed. acs.org This method provides an atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. Computational studies support a catalytic cycle involving a boronyl radical. acs.org
The synthesis of indolo-bicyclo[3.1.1]heptane, a carbazole (B46965) isostere, has been achieved through the Fukuyama radical indolization reaction of 2-alkenylarylisocyanides with bicyclo[1.1.0]butanes (BCBs). chemrxiv.org In this process, the BCB acts as a radical precursor and terminator, enabling the construction of the tricyclic system in a single step. chemrxiv.org
Computational and Theoretical Chemistry Studies of Bicyclo 3.1.1 Heptan 1 Amine
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions involving the formation of the bicyclo[3.1.1]heptane core. For instance, in the synthesis of 2-oxa-3-azabicyclo[3.1.1]heptanes through a formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones, DFT calculations have supported a mechanism involving the nucleophilic addition of the nitrone to the BCB followed by an intramolecular cyclization. researchgate.netresearchgate.netrsc.org These computational insights help to explain the observed regioselectivities when using mono- and disubstituted BCBs. rsc.org
In another example, the photochemical synthesis of bicyclo[3.1.1]heptan-1-amines from bicyclo[1.1.1]pentan-1-amines and alkenes was investigated using DFT. acs.org The proposed mechanism involves the formation of an intermediate imine diradical, which then undergoes a formal (4+2)-cycloaddition. researchgate.netacs.org DFT calculations have also been used to understand the chemoselectivity in other cycloaddition reactions for constructing aminobicyclo[3.1.1]heptanes. researchgate.net
Furthermore, computational studies have shed light on the mechanism of a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, a reaction that provides access to highly substituted bicyclo[3.1.1]heptane derivatives. These investigations supported a pyridine-assisted boronyl radical catalytic cycle. acs.org
Theoretical Analysis of Molecular Structures and Strain
The unique three-dimensional structure and inherent ring strain of the bicyclo[3.1.1]heptane system are key to its properties as a bioisostere. Theoretical analyses provide a deeper understanding of these characteristics. Bicyclo[3.1.1]heptanes (BCHeps) are recognized as hydrocarbons where the bridgehead substituents accurately mimic the 120° bond vectors of meta-substituted benzenes. domainex.co.uk
Computational modeling has been employed to predict the reactivity of the bicyclo[3.1.1]heptane scaffold. For example, it was predicted that [3.1.1]propellane would be susceptible to radical functionalization methods, a prediction that was subsequently confirmed experimentally. domainex.co.uk The strain-release energy of related strained systems like 1-azabicyclo[1.1.0]butane (ABB) has been calculated, revealing that strain-release alone is not a sufficient predictor of reactivity, with other factors contributing significantly to the kinetic barrier. nih.gov
Computational Design Principles for Novel Bicyclo[3.1.1]heptane Derivatives
Computational chemistry plays a crucial role in the rational design of novel bicyclo[3.1.1]heptane derivatives with desired properties. Theoretical studies are used to design new potential high-energy density compounds (HEDCs) based on the bicyclo[3.1.1]heptane framework, incorporating features like aza-nitrogen atoms and nitro substituents. smolecule.com
The design of bioisosteres is a key application. Bicyclo[3.1.1]heptanes are designed as meta-substituted arene bioisosteres, and computational methods help in evaluating how well they mimic the geometry of the aromatic ring. researchgate.netrsc.org This predictive capability allows for the targeted synthesis of derivatives with potentially improved pharmacological profiles, such as enhanced metabolic stability and solubility. acs.orgresearchgate.net
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling, often based on DFT calculations, is a powerful tool for forecasting the reactivity and selectivity of reactions involving bicyclo[3.1.1]heptanes. Computational models can predict the susceptibility of the bicyclo[3.1.1]heptane core to various reactions, such as radical functionalization. domainex.co.uk
For cycloaddition reactions, computational mechanistic investigations can explain and predict the observed selectivity. For instance, in the synthesis of highly substituted bicyclo[3.1.1]heptanes via a [2σ + 2σ] radical cycloaddition, computational studies supported the proposed catalytic cycle, thereby explaining the reaction's outcome. acs.org Similarly, DFT calculations have been used to rationalize the different regioselectivities observed in the cycloaddition of mono- and disubstituted bicyclo[1.1.0]butanes. rsc.org
The ability to predict reactivity and selectivity is invaluable for synthetic chemists, as it allows for the more efficient development of new synthetic methodologies and the targeted synthesis of complex molecules.
Advanced Synthetic Transformations and Derivatization of Bicyclo 3.1.1 Heptan 1 Amine
Functionalization Strategies on the Bicyclo[3.1.1]heptane Core
The inherent stability of the bicyclo[3.1.1]heptane core presents both a challenge and an opportunity for synthetic chemists. Recent advancements have focused on creating diverse substitution patterns on this rigid framework.
A notable strategy involves the photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with various alkenes. researchgate.netnih.gov This method allows for the conversion of the more readily available bicyclo[1.1.1]pentan-1-amine substructure into a wide array of polysubstituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.orgchemrxiv.org The reaction proceeds through an intermediate imine diradical, leading to the formation of the bicyclo[3.1.1]heptane skeleton. nih.gov Hydrolysis of the resulting imine products yields complex, sp³-rich primary amine building blocks. nih.govchemrxiv.orgresearchgate.net This approach has been successfully applied to various alkenes, including electron-rich and electron-poor styrenes, vinyl pyridines, and certain unsaturated carboxylic acid derivatives. chemrxiv.orgnih.gov
Another powerful method for functionalizing the bicyclo[3.1.1]heptane core is through radical-based transformations of [3.1.1]propellane. researchgate.netnih.gov This precursor can be synthesized on a multigram scale and readily undergoes ring-opening reactions to generate medicinally relevant carbon- and heteroatom-substituted bicyclo[3.1.1]heptanes (BCHeps). researchgate.net For instance, photocatalyzed-atom transfer radical addition reactions using blue light can introduce iodo-functionalities, which can be further elaborated through methods like iron-catalyzed Kumada coupling with aryl Grignard reagents. nih.gov
Furthermore, cycloaddition reactions involving bicyclo[1.1.0]butanes (BCBs) have emerged as a versatile tool. researchgate.net A photoinduced [3σ+2σ] cycloaddition of BCBs with cyclopropylamines (CPAs) provides a mild and operationally simple route to trisubstituted bicyclo[3.1.1]heptanes. researchgate.netnih.gov This method is significant as it expands the chemical space by allowing for diversification at several positions on the bicyclo[3.1.1]heptane ring. nih.gov
The following table summarizes selected functionalization strategies on the bicyclo[3.1.1]heptane core:
| Starting Material(s) | Reaction Type | Key Reagents/Conditions | Product Type | Ref. |
| Bicyclo[1.1.1]pentan-1-amine, Alkenes | Photochemical formal (4+2)-cycloaddition | Imine formation, hv | Polysubstituted bicyclo[3.1.1]heptan-1-imines | nih.gov |
| [3.1.1]Propellane, Iodoform | Photocatalyzed ATRA | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, Blue LED | Iodinated bicyclo[3.1.1]heptanes | nih.gov |
| Bicyclo[1.1.0]butanes, Cyclopropylamines | Photoinduced [3σ+2σ] cycloaddition | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue light | Trisubstituted 4-aminobicyclo[3.1.1]heptanes | nih.gov |
| Bicyclo[1.1.0]butanes, Nitrones | Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition | Eu(OTf)₃ | Multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes | researchgate.net |
Post-Synthetic Modifications of Amine Functionality
The primary amine group of bicyclo[3.1.1]heptan-1-amine is a key handle for a variety of post-synthetic modifications, enabling the generation of diverse derivatives. Standard amine chemistry can be readily applied to introduce a wide range of functional groups.
For instance, the amine can be acylated to form amides. A notable example is the reaction with phthalic anhydrides to produce functionalized derivatives, including analogues of thalidomide. chemrxiv.org The resulting imides can be further modified; for example, nitro-substituted derivatives can be reduced to the corresponding amines via catalytic hydrogenation. chemrxiv.org
The amine functionality also allows for the construction of more complex heterocyclic systems. For example, reaction with endo-nadic anhydride (B1165640) yields the corresponding imide, a transformation that has been noted to be more efficient for bridgehead amines on smaller bicyclic systems like bicyclo[1.1.1]pentane compared to larger ones like bicyclo[2.2.2]octane, suggesting favorable reactivity for the bicyclo[3.1.1]heptane system. nih.govarkat-usa.org
Furthermore, the primary amine can be transformed into other functional groups. For example, hydrolysis of imine products from cycloaddition reactions provides a direct route to the primary amine. chemrxiv.orgnih.gov This primary amine can then be subjected to further derivatization. In one study, a 4-anilinyl bicyclo[3.1.1]heptane derivative was hydrolyzed to the corresponding carboxylic acid, which was then coupled with estrone (B1671321) or converted to an amide. nih.gov
The table below showcases examples of post-synthetic modifications of the amine functionality:
| This compound Derivative | Reagent(s) | Product Functional Group | Ref. |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Phthalic Anhydride Derivatives | Imide | chemrxiv.org |
| 4-Anilinyl bicyclo[3.1.1]heptane | 1. H₂O, 2. Estrone, EDCI, DMAP | Ester | nih.gov |
| 4-Anilinyl bicyclo[3.1.1]heptane | 1. H₂O, 2. Amine, EDCI, DMAP | Amide | nih.gov |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Benzyl bromide | Dibenzylated amine | chemrxiv.org |
Stereoselective Syntheses of Chiral this compound Architectures
The development of stereoselective methods to access chiral this compound architectures is crucial, as stereochemical complexity is often correlated with enhanced pharmacological properties. nih.gov While this area is still developing, several promising strategies have emerged.
One approach involves the use of chiral catalysts in cycloaddition reactions. For example, an enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones has been achieved using a chiral Co(II)/PyIPI catalyst, affording enantioenriched hetero-bicyclo[3.1.1]heptane derivatives with high yields and enantiomeric excess. nih.gov Similarly, a zinc-based chiral Lewis acid catalytic system has been developed for the enantioselective reaction between bicyclobutanes and diaziridines, producing multifunctionalized azabicyclo[3.1.1]heptane derivatives with up to 96% ee. nih.gov
Another strategy employs chiral auxiliaries. Although not directly reported for this compound itself, the concept has been demonstrated in related systems. For instance, pinane-based chiral tridentate ligands have been synthesized and used in the asymmetric addition of diethylzinc (B1219324) to aldehydes, showcasing the potential of chiral scaffolds derived from the bicyclo[3.1.1]heptane framework. mdpi.com
Intramolecular photocycloaddition reactions also offer a pathway to stereoselective synthesis. UV irradiation of certain α,β,γ,δ-unsaturated esters can produce optically active 1,3-bridged cyclobutanes of the bicyclo[3.1.1]heptane ring system with a preference for endo-stereochemistry at the C-6 bridgehead. nih.gov
The following table highlights key findings in the stereoselective synthesis of chiral bicyclo[3.1.1]heptane architectures:
| Reaction Type | Chiral Source | Catalyst/Auxiliary | Achieved Stereoselectivity | Product Type | Ref. |
| Formal (3+3) Cycloaddition | Chiral Catalyst | Co(II)/PyIPI | Up to >99% ee | Hetero-bicyclo[3.1.1]heptanes | nih.gov |
| C-C/C-N Bond Cross-Exchange | Chiral Catalyst | Zinc-based Lewis Acid | Up to 96% ee | Azabicyclo[3.1.1]heptanes | nih.gov |
| Intramolecular Photocycloaddition | Chiral Substrate | N/A | Diastereoselective (endo preference) | Bicyclo[3.1.1]heptane derivatives | nih.gov |
| (3+3) Cycloaddition | Chiral Catalyst | Asymmetric Lewis Acid | Up to 97% ee | Chiral diaza-BCHeps | researchgate.net |
Generation of Multifunctionalized this compound Building Blocks
The creation of multifunctionalized this compound building blocks is essential for their application in drug discovery, allowing for diverse exit vectors for further derivatization. chemrxiv.orgnih.gov
A powerful strategy for generating such building blocks is the photochemical conversion of bicyclo[1.1.1]pentan-1-amines. chemrxiv.orgchemrxiv.org This method allows for the incorporation of various functional groups from the alkene coupling partner, leading to polysubstituted bicyclo[3.1.1]heptan-1-amines. nih.gov The resulting imine products can be readily hydrolyzed to the corresponding primary amines, which serve as versatile intermediates. chemrxiv.orgresearchgate.net
The photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines also provides access to multifunctionalized bicyclo[3.1.1]heptanes. researchgate.netnih.gov This transformation tolerates a range of functional groups on both reaction partners, furnishing products with multiple points for diversification. nih.gov For example, the resulting 4-anilinyl bicyclo[3.1.1]heptane derivatives can be further functionalized at the aniline (B41778) nitrogen or by transforming the aniline group itself. nih.gov
Furthermore, Lewis acid-catalyzed reactions of bicyclobutanes offer a route to highly substituted systems. A Sc(OTf)₃-catalyzed reaction between bicyclobutanes and diaziridines produces multifunctionalized azabicyclo[3.1.1]heptane derivatives in high yields. nih.gov These products can undergo further synthetic transformations, highlighting their utility as building blocks. nih.gov Similarly, Eu(OTf)₃-catalyzed cycloaddition of bicyclo[1.1.0]butanes with nitrones yields multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net
The table below lists examples of multifunctionalized this compound building blocks and their synthetic origins:
| Building Block Type | Synthetic Method | Key Features | Potential for Diversification | Ref. |
| Polysubstituted bicyclo[3.1.1]heptan-1-imines | Photochemical (4+2)-cycloaddition | Multiple substituents from alkene partner | Hydrolysis to primary amine, further derivatization of substituents | nih.gov |
| Trisubstituted 4-aminobicyclo[3.1.1]heptanes | Photoinduced [3σ+2σ] cycloaddition | Substituents from both BCB and CPA | Derivatization of the amine and other substituents | nih.gov |
| Multifunctionalized azabicyclo[3.1.1]heptanes | Lewis acid-catalyzed σ-bond cross-exchange | Substituents from BCB and diaziridine | Further transformations of the cycloadducts | nih.gov |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Intramolecular imide formation | Primary amine and imide functionality | Derivatization of the primary amine | chemrxiv.org |
Applications of Bicyclo 3.1.1 Heptan 1 Amine in Advanced Organic Synthesis
Role as Unique Sp3-Rich Building Blocks
The utility of bicyclo[3.1.1]heptan-1-amine as a building block is significantly enhanced by modern synthetic methodologies that allow for its incorporation into more complex molecules. Photochemical methods, in particular, have emerged as powerful tools for the synthesis of polysubstituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.org For instance, the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a variety of poly-substituted bicyclo[3.1.1]heptan-1-amines has been achieved through imine photochemistry. chemrxiv.orgchemrxiv.org This method represents a significant advancement, as it provides access to complex, sp3-rich primary amine building blocks from a simpler bicyclic system. chemrxiv.orgresearchgate.net
The hydrolysis of the resulting imine products readily yields the primary amine, which can be further functionalized. chemrxiv.org This versatility allows for the exploration of a broader chemical space, which is crucial for the development of new therapeutic agents. chemrxiv.org The ability to generate diverse substitution patterns on this rigid scaffold is a key advantage in creating libraries of compounds for biological screening. chemrxiv.org
| Precursor | Reagent | Product | Significance |
| Bicyclo[1.1.1]pentan-1-amine derivative | Alkene (e.g., Styrene) | Poly-substituted Bicyclo[3.1.1]heptan-1-imine | Upgrading a simpler bicyclic system to a more complex one. chemrxiv.orgchemrxiv.org |
| Bicyclo[3.1.1]heptan-1-imine | Water (Hydrolysis) | Poly-substituted this compound | Provides access to functionalizable primary amine. chemrxiv.orgresearchgate.net |
Strategies for Mimicking Aromatic Systems: Meta-Substituted Arene Bioisosterism
A significant application of this compound lies in its role as a bioisostere for meta-substituted arenes. nih.govresearchgate.netresearchgate.netdomainex.co.uk Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of aromatic rings with saturated bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility and metabolic stability. nih.gov
While bicyclo[1.1.1]pentanes (BCPs) have been successfully employed as bioisosteres for para-substituted phenyl rings, the development of accurate mimics for meta-substituted arenes has been more challenging. nih.govresearchgate.netdomainex.co.uk Bicyclo[3.1.1]heptanes (BCHeps), including their amine derivatives, have emerged as a solution to this challenge. researchgate.netdomainex.co.uk The bridgehead substituents on the bicyclo[3.1.1]heptane scaffold have exit vectors that precisely mimic the 120° angle of meta-substituted benzenes. domainex.co.uk
Recent research has demonstrated the synthesis of bicyclo[3.1.1]heptanes from [3.1.1]propellane, providing a scalable route to these valuable bioisosteres. researchgate.net This allows for the incorporation of the bicyclo[3.1.1]heptane motif into drug candidates. For example, the BCHep analogue of the anti-cancer drug sonidegib was synthesized and showed improved membrane permeability, a property consistent with its increased sp3 character. domainex.co.uk Similarly, the BCHep analogue of the anti-seizure drug URB597 exhibited improved microsomal stability and a better CYP inhibition profile compared to the parent arene. domainex.co.uk
A photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines has also been developed to synthesize trisubstituted bicyclo[3.1.1]heptanes, further expanding the toolbox for creating meta-substituted arene bioisosteres. nih.govresearchgate.net These synthetic advancements are crucial for systematically evaluating the potential of the bicyclo[3.1.1]heptane scaffold in drug design. nih.gov
| Aromatic System | Bioisosteric Replacement | Key Feature | Reference |
| Meta-substituted Arene | Bicyclo[3.1.1]heptane (BCHep) | Accurately mimics the 120° substituent bond vectors. domainex.co.uk | nih.govresearchgate.netresearchgate.netdomainex.co.uk |
| Para-substituted Arene | Bicyclo[1.1.1]pentane (BCP) | Mimics the 180° substituent bond vectors. | nih.govresearchgate.net |
Development of Complex Molecular Architectures
This compound and its derivatives are not only valuable as bioisosteric replacements but also as building blocks for the construction of more complex molecular architectures. nih.govnih.gov The rigid framework of the bicyclo[3.1.1]heptane system provides a stable platform for the stereocontrolled introduction of multiple functional groups, leading to intricate three-dimensional structures.
Photochemical methods have proven to be particularly effective in this regard. For instance, a photoinduced [3σ+2σ] cycloaddition reaction between bicyclo[1.1.0]butanes and cyclopropylamines allows for the synthesis of unique functionalized bicyclo[3.1.1]heptanes. nih.gov This strategy offers access to a wide range of functional groups and diversifiable positions on the bicyclic ring, expanding the accessible chemical space. nih.gov
Furthermore, the development of a photochemical, formal (4+2)-cycloaddition of an intermediate imine diradical has been reported to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. researchgate.net This upgrading of a simpler bicyclic building block provides a novel entry to complex, polysubstituted bicyclo[3.1.1]heptan-1-amines. researchgate.net The ability to construct such complex scaffolds is essential for the synthesis of novel natural product analogues and other molecules with potential biological activity. The derivatization of the resulting aminobicyclo[3.1.1]heptanes has also been demonstrated, showcasing the potential for further functionalization to build even more elaborate structures. nih.gov
Utility in Fragment-Based Approaches to Molecular Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. The three-dimensional character of fragments is increasingly recognized as a key factor for success in FBDD. researchgate.net
This compound and its derivatives, with their inherent three-dimensionality and sp3-rich nature, are attractive scaffolds for the design of novel fragment libraries. fluorochem.co.uk The rigid bicyclic core provides well-defined exit vectors for chemical elaboration, a crucial feature for the evolution of a fragment hit into a lead compound. The incorporation of the bicyclo[3.1.1]heptane motif into fragment libraries can help to explore new areas of chemical space that are underexplored by traditional, more planar fragments.
Challenges and Future Perspectives in Bicyclo 3.1.1 Heptan 1 Amine Research
Overcoming Synthetic Limitations and Enhancing Structural Diversity
A primary challenge in the study of bicyclo[3.1.1]heptan-1-amines lies in the inefficiency and lack of diversity in current synthetic routes. chemrxiv.orgresearchgate.net Traditional methods often involve linear syntheses that are not only costly but also yield a limited range of substitution patterns, primarily mono- or "para"-disubstituted products. chemrxiv.org This restricts their application as versatile building blocks in drug discovery.
Recent innovations have begun to address these limitations. One notable advancement is the development of a photochemical formal [4+2]-cycloaddition to convert readily available bicyclo[1.1.1]pentan-1-amines into a variety of polysubstituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.orgnih.govacs.org This method represents the first known conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. chemrxiv.orgnih.gov The reaction proceeds through an imine diradical intermediate and allows for the introduction of various substituents, including those that are desirable for medicinal chemistry applications like pyridines. chemrxiv.org Hydrolysis of the resulting imine products provides access to complex, sp³-rich primary amine building blocks. chemrxiv.orgnih.govchemrxiv.org
Another promising strategy involves the use of [3.1.1]propellane, which can be synthesized on a multigram scale and undergoes a range of radical-based transformations to generate medicinally relevant carbon- and heteroatom-substituted bicyclo[3.1.1]heptanes. researchgate.net These approaches are expanding the accessible chemical space and enabling the synthesis of analogues of bioactive molecules. rsc.org
Future efforts will likely focus on the development of more efficient and scalable synthetic methods. The exploration of novel starting materials and catalytic systems will be crucial for further enhancing the structural diversity of bicyclo[3.1.1]heptan-1-amine derivatives.
Advancements in Asymmetric Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is a significant challenge, as many of the current synthetic methods yield racemic or achiral products. chemrxiv.orgnih.gov The development of asymmetric syntheses is critical for exploring the stereochemical aspects of their biological activity.
While direct catalytic asymmetric synthesis of many bicyclo[3.1.1]heptane derivatives remains underdeveloped, insights from related systems offer potential strategies. smolecule.com These include:
Chiral Auxiliary-Mediated Cyclizations: The use of temporary stereodirecting groups could control the stereochemistry at the bridgehead positions during ring-opening reactions of propellanes. smolecule.com
Enantioselective Photocatalysis: Modified iridium complexes with chiral ligands could potentially induce asymmetry in photocycloaddition reactions. smolecule.com
Enzyme-Mediated Functionalization: Biocatalytic methods could be employed to resolve racemic mixtures of bicyclo[3.1.1]heptane intermediates. smolecule.com
Recent breakthroughs in the asymmetric synthesis of related bicyclic systems provide a roadmap for future research. For instance, a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines has been reported for the synthesis of enantioenriched 2-substituted bicyclo[1.1.1]pentanes. rsc.org Similarly, enantioselective formal (3 + 3) cycloadditions of bicyclobutanes with nitrones using chiral Lewis acid catalysts have been developed for the synthesis of hetero-bicyclo[3.1.1]heptanes. nih.gov These methodologies, which have demonstrated the ability to create congested quaternary carbon centers with high enantioselectivity, could potentially be adapted for the asymmetric synthesis of this compound derivatives. nih.gov
The development of robust and general methods for the asymmetric synthesis of these compounds will be a key focus of future research, enabling a more thorough investigation of their structure-activity relationships.
Exploration of Novel Reaction Manifolds
The discovery of new reaction manifolds is essential for expanding the synthetic utility of bicyclo[3.1.1]heptan-1-amines and accessing novel derivatives. researchgate.net Current research is actively exploring new cycloaddition strategies and functionalization reactions.
One area of intense investigation is the use of bicyclo[1.1.0]butanes (BCBs) as versatile building blocks. nih.govresearchgate.net A photoinduced [3σ+2σ] cycloaddition of BCBs with cyclopropylamines has been developed to synthesize trisubstituted bicyclo[3.1.1]heptanes. nih.govresearchgate.net This method is notable for its mild reaction conditions and its ability to generate unique meta-substituted arene bioisosteres. nih.govresearchgate.net
Photochemical methods, in general, are proving to be a powerful tool for constructing the bicyclo[3.1.1]heptane core. The photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes is a prime example, demonstrating the potential of light-driven reactions to forge complex bicyclic systems. nih.govacs.org This reaction proceeds via an imine diradical, highlighting the underexplored reactivity of imine photochemistry. nih.gov
Future research will likely focus on:
Expanding the scope of cycloaddition reactions with different reaction partners. researchgate.net
Developing new catalytic systems to control regioselectivity and stereoselectivity.
Exploring late-stage functionalization of the bicyclo[3.1.1]heptane core to introduce a wider range of chemical handles.
The integration of these new reaction manifolds will be crucial for the synthesis of a diverse library of this compound derivatives for biological screening.
Integration of Computational Methods for Directed Synthesis and Design
Computational methods are poised to play an increasingly important role in the directed synthesis and design of novel this compound derivatives. Density functional theory (DFT) calculations have already been employed to provide mechanistic insights into cycloaddition reactions, helping to rationalize observed selectivities and guide the development of new synthetic methods. researchgate.netrsc.org
In the context of drug design, in silico tools can be used to predict the physicochemical properties and biological activities of virtual compounds. For example, computational studies can be used to assess the potential of bicyclo[3.1.1]heptane derivatives as bioisosteres by comparing their conformational preferences and electrostatic potential maps with those of known aza- and oxa-bicyclo[3.1.1]heptanes. chemrxiv.org Such studies can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.
Future applications of computational methods in this field could include:
High-throughput virtual screening of large compound libraries to identify promising candidates with desired properties.
De novo design of novel this compound derivatives with optimized binding affinities for specific biological targets.
Prediction of metabolic pathways to guide the design of more stable and effective drug candidates. chemrxiv.org
The synergy between computational and experimental approaches will be essential for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
What photochemical strategies are effective for synthesizing bicyclo[3.1.1]heptan-1-amine, and how do reaction conditions influence product distribution?
Level: Basic
Answer:
The primary photochemical method involves imine-functionalized bicyclo[1.1.1]pentanes undergoing [4 + 2] or [3σ + 2σ] cycloadditions with alkenes. Key steps include:
Radical Generation : UV irradiation generates N-centered radicals from imine precursors, initiating cyclobutane ring cleavage ( ).
Cycloaddition : The nucleophilic radical intermediate reacts with alkenes (e.g., styrenes) to form bicyclo[3.1.1]heptan-1-imine ( ).
Hydrolysis : Imine products are hydrolyzed to yield this compound ().
Critical Parameters : Light wavelength, alkene electronics, and solvent polarity significantly affect reaction rates and regioselectivity. For example, electron-deficient alkenes favor faster cycloaddition .
How can researchers resolve discrepancies in reported yields for radical-based this compound syntheses?
Level: Advanced
Answer:
Yield variations arise from differences in radical stabilization and competing pathways. To address this:
- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm radical intermediates and quantify side reactions ( ).
- Kinetic Analysis : Compare rates of radical initiation (via UV intensity modulation) and termination steps ().
- Computational Modeling : Calculate activation barriers for competing pathways (e.g., ring-opening vs. radical recombination) to optimize conditions .
What analytical techniques are most reliable for characterizing this compound derivatives, particularly regioisomers?
Level: Basic
Answer:
- NMR Spectroscopy : - and -NMR distinguish bridgehead substituents via coupling patterns (e.g., axial vs. equatorial protons) ( ).
- X-Ray Crystallography : Resolves absolute configuration and bridge geometry for crystalline derivatives ( ).
- HRMS : Confirms molecular formula, especially for halogenated or trifluoromethyl derivatives ( ).
Note : Dynamic NMR may be required to assess conformational flexibility in solution .
What strategies enable selective functionalization of this compound at bridgehead positions?
Level: Advanced
Answer:
- Protection/Deprotection : Use Boc or Fmoc groups to protect the amine, enabling electrophilic substitution at the strained bridgehead ().
- Radical Functionalization : Employ photoredox catalysis to generate bridgehead radicals for C–H alkylation or fluorination ( ).
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids after halogenation at bridgehead carbons ().
Challenge : Steric hindrance requires careful optimization of catalyst size and reaction temperature .
How does this compound compare to other bioisosteres in medicinal chemistry?
Level: Advanced
Answer:
- Advantages : Higher sp character and improved metabolic stability compared to bicyclo[1.1.1]pentanes. Mimics meta-substituted arenes without π-π stacking liabilities ( ).
- Limitations : Synthetic complexity and limited solubility of derivatives may require PEGylation or salt formation (e.g., hydrochloride) ().
Applications : Used in kinase inhibitors and GPCR modulators where planar aromatic systems cause off-target effects .
What are the limitations of current [3σ + 2σ] cycloaddition methods for polysubstituted bicyclo[3.1.1]heptan-1-amines?
Level: Advanced
Answer:
- Substrate Scope : Bulky substituents on cyclopropylamines hinder cycloaddition efficiency ( ).
- Diastereoselectivity : Poor control over stereochemistry at bridgehead positions requires chiral auxiliaries or catalysts ().
- Scale-Up : Photoreactor design and light penetration limitations affect scalability ( ).
Solutions : Flow chemistry systems improve light exposure and mixing for larger batches .
How can reaction optimization parameters enhance the efficiency of this compound synthesis?
Level: Basic
Answer:
- Light Source : LED arrays (365–420 nm) improve energy efficiency vs. mercury lamps ( ).
- Solvent Choice : Polar aprotic solvents (e.g., MeCN) stabilize radical intermediates ().
- Additives : Lewis acids (e.g., Zn(OTf)) accelerate imine hydrolysis post-cycloaddition ().
Validation : DOE (Design of Experiments) protocols identify critical parameter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
